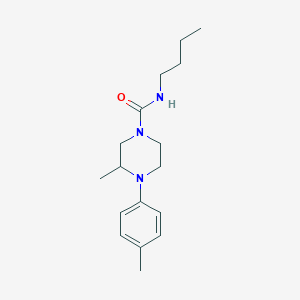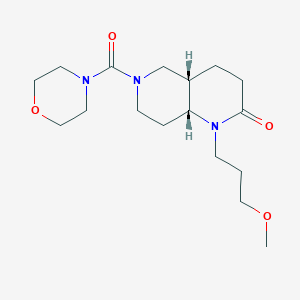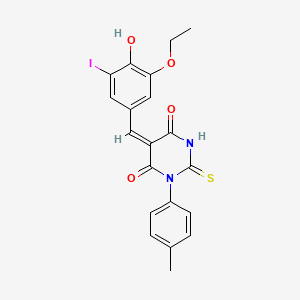
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide selectively binds to the CB2 receptor and blocks its activation by endogenous and exogenous cannabinoids. This results in the modulation of the immune response and a reduction in inflammation. The CB2 receptor has also been implicated in the regulation of cancer cell proliferation and apoptosis. This compound, by blocking the CB2 receptor, can inhibit cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit cancer cell growth in vitro and in vivo. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a selective CB2 antagonist, which allows for the specific modulation of the CB2 receptor without affecting other receptors. This compound has also been shown to be stable and soluble in various solvents. However, this compound has some limitations for lab experiments. It has a relatively low affinity for the CB2 receptor, which requires higher concentrations to achieve the desired effects. Additionally, this compound has poor brain penetration, which limits its use in studying the effects of CB2 modulation in the central nervous system.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide. One potential area of research is the development of more potent CB2 antagonists with improved brain penetration. Another area of research is the investigation of the effects of CB2 modulation in various diseases such as cancer, pain, and neurodegenerative disorders. Additionally, the development of novel drug delivery systems for this compound could improve its therapeutic potential.
Synthesemethoden
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized through a multi-step process. The first step involves the reaction of 4-methylbenzylamine with butyl isocyanate to form N-butyl-4-methylbenzylcarbamate. This intermediate is then reacted with 3-methylpiperazine to yield this compound. The purity and yield of this compound can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, pain, and cancer. The CB2 receptor is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune response. This compound, being a selective CB2 antagonist, can modulate the immune response and reduce inflammation. This makes it a potential therapeutic agent for various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-5-10-18-17(21)19-11-12-20(15(3)13-19)16-8-6-14(2)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQPKWKCHQBXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(C(C1)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,3aR*,7aR*)-1-(isoquinolin-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366578.png)
![4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5366591.png)
![N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5366592.png)
![methyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]butanoate](/img/structure/B5366609.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5366618.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5366629.png)
![4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B5366633.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366644.png)
![5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B5366645.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)
![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)

